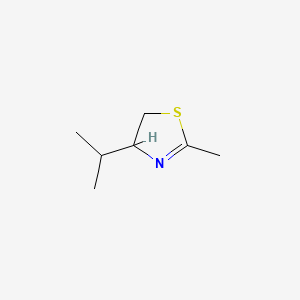![molecular formula C21H21NO4 B14170770 Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)- CAS No. 927200-12-2](/img/structure/B14170770.png)
Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a nitrophenyl and a phenylpropyl group. The stereochemistry of the compound is specified by the (1R) and (2S) configurations, indicating the spatial arrangement of the substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)- typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with a nitrophenyl-substituted phenylpropyl ketone under controlled conditions. The reaction may require the use of catalysts, such as acids or bases, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques, such as flow chemistry, can enhance the efficiency and scalability of the synthesis. Industrial production also emphasizes the importance of safety and environmental considerations, ensuring that the processes are sustainable and compliant with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized compounds with different properties and applications.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)- has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme interactions, protein binding, and other biochemical processes.
Medicine: The compound’s derivatives can be explored for potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The detailed molecular pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring and a single oxo group.
4-Nitrophenylacetic acid: Contains a nitrophenyl group similar to the target compound.
Phenylpropyl ketone: Shares the phenylpropyl moiety with the target compound.
Uniqueness
Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)- is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
927200-12-2 |
|---|---|
Fórmula molecular |
C21H21NO4 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(2S)-2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one |
InChI |
InChI=1S/C21H21NO4/c23-20-9-5-4-8-18(20)19(14-21(24)16-6-2-1-3-7-16)15-10-12-17(13-11-15)22(25)26/h1-3,6-7,10-13,18-19H,4-5,8-9,14H2/t18-,19-/m0/s1 |
Clave InChI |
HYXIHHCNETYVMO-OALUTQOASA-N |
SMILES isomérico |
C1CCC(=O)[C@@H](C1)[C@@H](CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


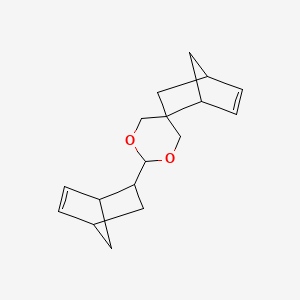
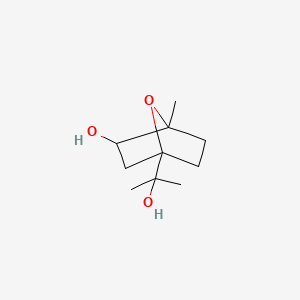

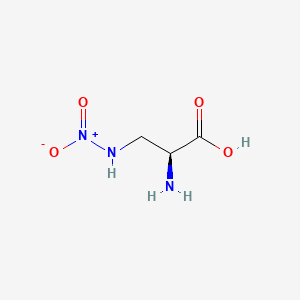
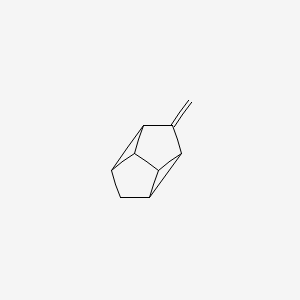
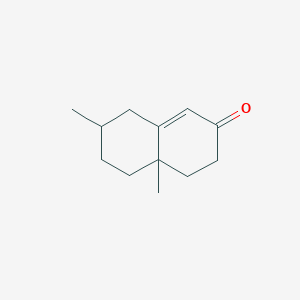
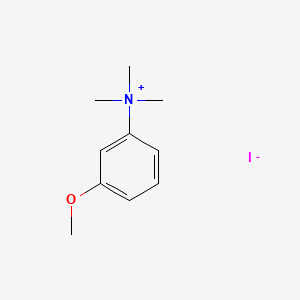


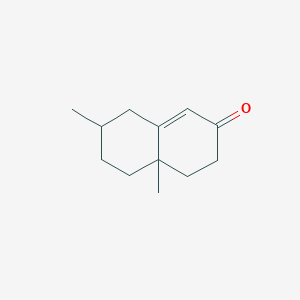
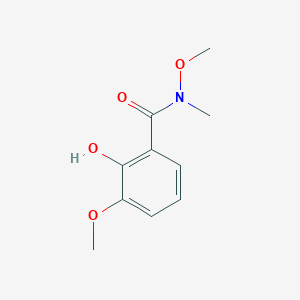
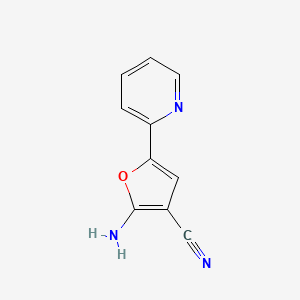
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
